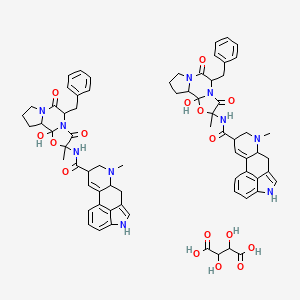
(+-)-Tartaric acid; bis(ergotamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Tartaric acid; bis(ergotamine) is a compound that combines tartaric acid and ergotamine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. Ergotamine is an ergot alkaloid derived from the ergot fungus, Claviceps purpurea. This compound is known for its significant pharmacological properties, particularly in the treatment of migraines and other vascular headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-tartaric acid; bis(ergotamine) involves the reaction of tartaric acid with ergotamine. The process typically requires precise control of reaction conditions, including temperature, pH, and solvent choice. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of (±)-tartaric acid; bis(ergotamine) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(±)-Tartaric acid; bis(ergotamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ergotamine component, altering its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the ergotamine molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (±)-tartaric acid; bis(ergotamine) can lead to the formation of ergotamine derivatives with altered pharmacological properties .
Scientific Research Applications
(±)-Tartaric acid; bis(ergotamine) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent in the synthesis of various compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Ergotamine, a component of the compound, is used in the treatment of migraines and other vascular headaches.
Mechanism of Action
The mechanism of action of (±)-tartaric acid; bis(ergotamine) involves its interaction with various molecular targets. Ergotamine acts as an alpha-1 selective adrenergic agonist, leading to vasoconstriction. This action reduces blood flow in certain areas, which is beneficial in treating migraines. The compound also interacts with serotonin receptors, contributing
Properties
Molecular Formula |
C70H76N10O16 |
|---|---|
Molecular Weight |
1313.4 g/mol |
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C33H35N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
CJMJLDQKTOJACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


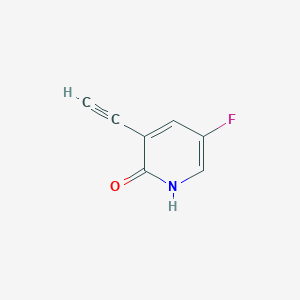
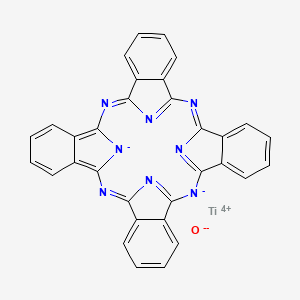


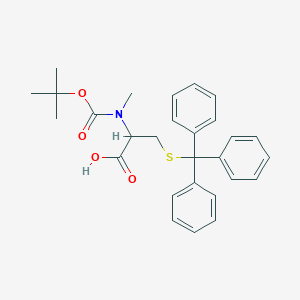
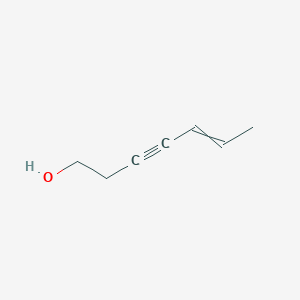
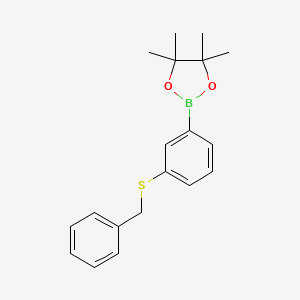
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12509120.png)
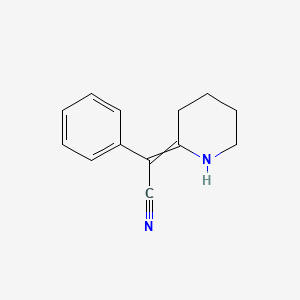
![4-(Benzyloxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B12509127.png)
![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)
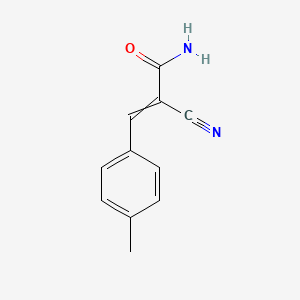
![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)
